5,6-Quinoxalinediol
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Overview
Description
Quinoxaline-5,6-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is composed of a benzene ring fused with a pyrazine ring, making it a versatile scaffold in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6-diol typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate) are used to enhance reaction efficiency and selectivity . The use of iron-catalyzed one-pot synthesis methods has also been explored, where 2-nitroanilines react with vicinal diols under transfer hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinoxaline-5,6-quinone.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
Quinoxaline-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of quinoxaline-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The hydroxyl groups at the 5 and 6 positions may enhance its binding affinity to these targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Quinoxaline-5,6-diol can be compared with other similar compounds such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry.
Cinnoline: Known for its antimicrobial properties.
Phthalazine: Used in the synthesis of various pharmaceuticals.
Properties
CAS No. |
77406-59-8 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
quinoxaline-5,6-diol |
InChI |
InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H |
InChI Key |
IEINSIHCCWSJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1O)O |
Origin of Product |
United States |
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